alpha-(2-Nitro-4-biphenylyl)-1-piperidinepropanol hydrochloride
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Overview
Description
Alpha-(2-Nitro-4-biphenylyl)-1-piperidinepropanol hydrochloride is a chemical compound known for its unique structure and properties It is characterized by the presence of a nitro group attached to a biphenyl moiety, which is further connected to a piperidine ring through a propanol linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(2-Nitro-4-biphenylyl)-1-piperidinepropanol hydrochloride typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Coupling Reaction: The formation of the biphenyl structure through a coupling reaction.
Piperidine Introduction: The attachment of the piperidine ring to the biphenyl moiety.
Propanol Linker Addition: The incorporation of the propanol linker to complete the structure.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlled temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Alpha-(2-Nitro-4-biphenylyl)-1-piperidinepropanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form different functional groups.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The biphenyl moiety can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Alpha-(2-Nitro-4-biphenylyl)-1-piperidinepropanol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of alpha-(2-Nitro-4-biphenylyl)-1-piperidinepropanol hydrochloride involves its interaction with specific molecular targets. The nitro group and biphenyl moiety play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2’-Nitro-4-biphenylyl)-N’-(tetrahydro-2-furanylmethyl)thiourea
- 2’-Nitro-4-biphenylyl-sulphonic acid chloride
Uniqueness
Alpha-(2-Nitro-4-biphenylyl)-1-piperidinepropanol hydrochloride is unique due to its specific combination of functional groups and structural features
Properties
CAS No. |
59401-30-8 |
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Molecular Formula |
C20H25ClN2O3 |
Molecular Weight |
376.9 g/mol |
IUPAC Name |
1-(3-nitro-4-phenylphenyl)-3-piperidin-1-ylpropan-1-ol;hydrochloride |
InChI |
InChI=1S/C20H24N2O3.ClH/c23-20(11-14-21-12-5-2-6-13-21)17-9-10-18(19(15-17)22(24)25)16-7-3-1-4-8-16;/h1,3-4,7-10,15,20,23H,2,5-6,11-14H2;1H |
InChI Key |
QILSWTXRPTYLFG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCC(C2=CC(=C(C=C2)C3=CC=CC=C3)[N+](=O)[O-])O.Cl |
Origin of Product |
United States |
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